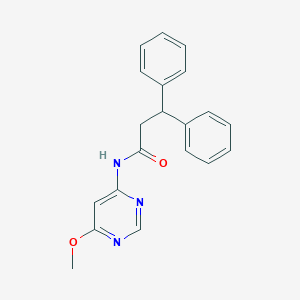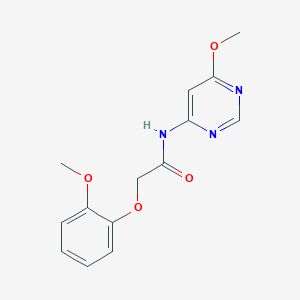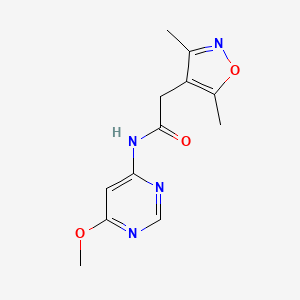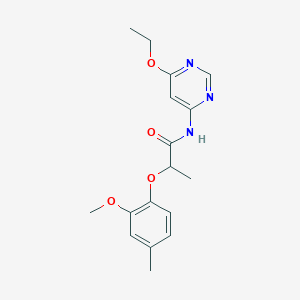![molecular formula C24H31N5O3S B6505101 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide CAS No. 923244-17-1](/img/structure/B6505101.png)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Overview
Description
This compound, formally known as N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide, is a chemical entity notable for its unique structure and multifaceted applications in various scientific fields. Its complex molecular framework allows for extensive interactions, making it a subject of interest in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves a series of stepwise reactions:
Formation of the Pyrimidine Core: : The initial step often includes the synthesis of the pyrimidine core, involving the reaction of appropriate aldehydes, ammonia, and diethylamine under controlled conditions.
Aromatic Substitution: : Following the creation of the pyrimidine structure, a substitution reaction introduces the amino group at the appropriate position on the phenyl ring, typically through nucleophilic aromatic substitution.
Sulfonamide Formation: : Finally, a sulfonamide group is introduced via a reaction with sulfonyl chlorides and appropriate catalysts, leading to the target compound.
Industrial Production Methods
Industrial production scales up these steps using optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: : It undergoes reduction, typically yielding the corresponding amine or sulfonamide derivatives.
Substitution: : The compound can participate in both nucleophilic and electrophilic substitution reactions, allowing modification of its functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Such as hydrogen peroxide and permanganates.
Reducing Agents: : Like lithium aluminum hydride and sodium borohydride.
Catalysts: : Including palladium on carbon and other heterogeneous catalysts.
Major Products
Products formed from these reactions include various derivatives with modified electronic and steric properties, impacting their biological activity and industrial utility.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: : Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: : Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Employed in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets. It can bind to enzymes, inhibiting their activity, or interact with receptors, modulating signaling pathways. These interactions are often driven by the compound's unique electronic structure and functional groups, which facilitate selective binding to biological macromolecules.
Comparison with Similar Compounds
Compared to similar compounds, N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide stands out due to its distinctive combination of functional groups and electronic properties. Similar compounds include:
N-(4-{[4-(diethylamino)pyrimidin-2-yl]amino}phenyl)-sulfonamides: : Differing mainly in the presence of additional substituents or modifications.
N-(4-{[4-(amino)pyrimidin-2-yl]amino}phenyl)-sulfonamides: : Lacking the diethylamino group, impacting their chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-7-29(8-2)23-14-18(5)25-24(27-23)26-19-9-11-20(12-10-19)28-33(30,31)22-15-21(32-6)16(3)13-17(22)4/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSIODGSHSTQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112835 | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923244-17-1 | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923244-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[4-(Diethylamino)-6-methyl-2-pyrimidinyl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6505021.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B6505035.png)
![N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-2-phenylacetamide](/img/structure/B6505036.png)
![3-cyclopentyl-N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)propanamide](/img/structure/B6505038.png)
![N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}pyrazine-2-carboxamide](/img/structure/B6505040.png)
![N-(4-{[4-methyl-6-(morpholin-4-yl)pyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B6505043.png)
![3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea](/img/structure/B6505047.png)
![2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6505049.png)





![2-{5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6505114.png)
